![molecular formula C12H14O3S2 B067162 Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 168279-54-7](/img/structure/B67162.png)
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Descripción
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-36-8) is a bicyclic thiophene derivative characterized by a tetrahydrobenzo[c]thiophene core substituted with a methylthio group at position 3, a ketone at position 4, and an ethyl ester at position 1. Its molecular formula is C₁₂H₁₆O₃S₂, with a molecular weight of 272.38 g/mol. Predicted physical properties include a boiling point of 429.1±45.0 °C and a density of 1.31±0.1 g/cm³ .
Propiedades
IUPAC Name |
ethyl 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVLZDJJLSBOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Gewald Reaction Mechanism
The reaction begins with cyclohexanone, which undergoes Knoevenagel condensation with ethyl cyanoacetate to form a cyclohexylidene cyanoacetate intermediate. Subsequent cyclization with elemental sulfur generates the bicyclic thiophene structure. Key steps include:
-
Cyclohexanone Activation : Cyclohexanone reacts with ethyl cyanoacetate in the presence of a base (e.g., morpholine) to form an α,β-unsaturated nitrile intermediate.
-
Thiophene Ring Formation : Sulfur incorporation via nucleophilic attack at the nitrile carbon, followed by cyclization, yields ethyl 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carboxylate.
Table 1: Representative Gewald Reaction Conditions
Structural Modifications
The Gewald product requires further functionalization to introduce the methylthio (-SCH₃) group at position 3. This is achieved through thioetherification , where the amino group (-NH₂) at position 2 is replaced via nucleophilic substitution or oxidative pathways.
Thioetherification Strategies
Nucleophilic Substitution
The amino group in the Gewald product is converted to a leaving group (e.g., chloride or bromide) using agents like tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂). Subsequent reaction with sodium methylthiolate (NaSCH₃) introduces the methylthio moiety.
Reaction Pathway :
Table 2: Thioetherification Optimization
Direct Thiolation
Alternative methods employ Lawesson’s reagent (LR) to directly convert amides or amines to thiols. For example, treating the Gewald product with LR in toluene at reflux yields the corresponding thiol, which is methylated using methyl iodide (CH₃I).
Key Observations :
-
LR-mediated thiolation achieves 60–70% conversion but requires rigorous exclusion of moisture.
-
Methylation with CH₃I in the presence of K₂CO₃ proceeds quantitatively (>95%).
Esterification and Final Functionalization
The ethyl ester group at position 1 is typically introduced during the Gewald reaction. However, if the intermediate exists as a carboxylic acid, acid-catalyzed esterification with ethanol is employed.
Esterification Conditions
Table 3: Esterification Parameters
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and solid-supported reagents are employed to enhance yield and reduce purification steps.
Key Industrial Modifications
Table 4: Industrial vs. Laboratory Methods
Parameter | Laboratory Method | Industrial Method |
---|---|---|
Reaction Time | 12–24 h | 2–4 h (flow reactor) |
Yield | 70–85% | 90–95% |
Purification | Column chromatography | Crystallization |
Challenges and Optimization
Byproduct Formation
-
Oxidation Byproducts : The methylthio group is prone to oxidation, forming sulfoxides or sulfones. This is mitigated by conducting reactions under inert atmospheres (N₂/Ar).
-
Ring Saturation : Over-reduction of the tetrahydro ring during thioetherification is minimized using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄).
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on certain cancer cell lines, indicating its potential as a lead compound for cancer therapy development .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the creation of more complex molecules with desired properties. It is particularly useful in synthesizing other thiophene derivatives that have applications in organic electronics and photovoltaics .
Pharmaceutical Development
Due to its biological activities, this compound is being explored in drug development. Its ability to act on multiple biological targets makes it a versatile candidate for creating new therapeutic agents .
Case Studies
Mecanismo De Acción
The mechanism of action of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The compound belongs to a class of tetrahydrobenzo[c]thiophene derivatives with variable substituents at positions 3 and 3. Key structural variations include:
Substituent Variations at Position 3
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4, CAS: 172516-35-7)
- Structure : Benzylthio group at position 3.
- Molecular Weight : 346.47 g/mol .
- Activity: Non-selective adenosine receptor antagonist with KB values of 1.62 ± 0.73 μM (A₁ receptor) and 9.19 ± 0.98 μM (A₂ receptor) in functional assays .
- Significance: The bulkier benzylthio group enhances receptor binding compared to methylthio, but reduces selectivity. Molecular modeling suggests electronic similarities to xanthines, enabling adenosine receptor interaction .
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-32-4)
Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-33-5)
Substituent Variations at Position 4
Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 175202-59-2)
Functional Group Modifications
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (CAS: Not provided)
Comparative Analysis
Physicochemical Properties
Compound (CAS) | Substituent (Position 3) | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
172516-36-8 (Methylthio) | Methylthio | 272.38 | 429.1±45.0 | 1.31±0.1 |
172516-35-7 (Benzylthio) | Benzylthio | 346.47 | - | - |
172516-32-4 (Allylthio) | Allylthio | 296.40 | - | - |
175202-59-2 (Hydroxyimino) | Methylthio + Hydroxyimino | 299.41 | 477.4±45.0 | 1.35±0.1 |
Actividad Biológica
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 168279-54-7) is a compound of interest due to its unique chemical structure and potential biological activities. It belongs to the class of benzo[c]thiophene derivatives, which are known for various pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3S2 with a molecular weight of 270.36 g/mol. Its structure features a tetrahydrobenzo[c]thiophene core with a methylthio group and an ethyl carboxylate functional group. The compound exhibits moderate solubility and has been characterized for its pharmacokinetic properties.
This compound has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism and activation of procarcinogens .
- Antioxidant Properties : It may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in cells .
- Modulation of Signaling Pathways : Preliminary studies suggest that it could modulate pathways related to inflammation and cell proliferation, potentially impacting cancer cell growth .
Therapeutic Potential
The therapeutic applications of this compound include:
- Anti-cancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models of arthritis and other inflammatory diseases .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxicity of this compound against human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups .
Data Summary
Property | Value |
---|---|
CAS Number | 168279-54-7 |
Molecular Formula | C12H14O3S2 |
Molecular Weight | 270.36 g/mol |
Solubility | Moderately soluble |
CYP Enzyme Inhibition | CYP1A2, CYP2C19 |
Antioxidant Activity | Yes |
Anti-cancer Activity | Yes |
Anti-inflammatory Activity | Yes |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and how are intermediates characterized?
The compound is synthesized via multistep reactions involving cyclohexanone derivatives and thioether-forming reagents. A typical procedure involves alkylation of a tetrahydrobenzo[c]thiophene precursor with methylthio groups, followed by esterification. Key intermediates are characterized using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example, the ethyl ester group is confirmed by a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂) in ¹H NMR . Purity (>97%) is validated via HPLC .
Q. How is the molecular structure of this compound confirmed, and what crystallographic data are available?
X-ray crystallography is the gold standard for structural confirmation. While direct data for this compound are limited, analogous tetrahydrobenzothiophene derivatives show planar thiophene rings fused to a non-aromatic cyclohexenone system. Substituents like the methylthio group at position 3 and the ester at position 1 are confirmed by electron density maps . For derivatives, melting points (e.g., 205–208°C for related compounds) and spectral data (e.g., IR carbonyl stretches at 1700–1750 cm⁻¹) further validate structural assignments .
Q. What analytical methods are recommended for purity assessment and stability testing?
Purity is assessed via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC) with UV visualization . Stability studies under varying pH and temperature conditions use accelerated degradation tests monitored by LC-MS. For example, ester hydrolysis under alkaline conditions generates the corresponding carboxylic acid, detectable by a shift in retention time .
Advanced Research Questions
Q. How do structural modifications at the 3-(methylthio) and 1-carboxylate positions influence adenosine receptor binding affinity?
The 3-(methylthio) group is critical for A₂a receptor selectivity, as bulkier thioethers (e.g., benzylthio) enhance affinity but reduce selectivity. The ethyl ester at position 1 improves A₁ receptor binding compared to carboxylic acid derivatives. For instance, replacing the ethyl ester with a hydrazide decreases A₁ affinity by 5-fold . Computational docking studies suggest the ester’s carbonyl oxygen forms hydrogen bonds with His251 in the A₁ receptor .
Q. What in vitro models demonstrate the anticancer potential of this compound, and what mechanistic insights exist?
Derivatives of this compound show IC₅₀ values of 13.5–32.2 µg/mL against HepG2 and HCT-116 cells, comparable to doxorubicin. Mechanistic studies reveal downregulation of COL10A1 (colon cancer marker) and ERBB2 (breast cancer marker) via RT-qPCR. DNA damage assays (comet and fragmentation tests) confirm apoptosis induction, with bis-cyanoacrylamide derivatives showing superior activity due to enhanced alkylation capacity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Pharmacophore models align the thiophene ring with xanthine antagonists’ uracil moiety, emphasizing electrostatic complementarity. Substituent optimization using QSAR (quantitative structure-activity relationship) predicts that increasing the hydrophobicity of the 3-thioether group (e.g., isopropyl) enhances blood-brain barrier penetration, as calculated via LogP values (optimal range: 2.5–3.5) .
Methodological Considerations
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in receptor binding data (e.g., A₁ vs. A₂a selectivity) are addressed by standardizing assay conditions (e.g., radioligand concentration, membrane preparation protocols). For example, using cloned human receptors instead of rat brain homogenates reduces variability . Meta-analyses of IC₅₀ values normalized to reference antagonists (e.g., DPCPX for A₁) improve cross-study comparability .
Q. How are synthetic byproducts minimized during esterification steps?
Side reactions (e.g., transesterification) are suppressed by using anhydrous solvents (e.g., toluene) and catalytic triethylamine. Reaction progress is monitored in real-time via FTIR to detect carbonyl intermediate formation. For example, a peak at 1740 cm⁻¹ indicates successful esterification, while a shoulder at 1700 cm⁻¹ suggests residual acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.